2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic small molecule characterized by a piperidine core substituted with a 4-morpholinobenzoyl group at the 1-position and an isonicotinonitrile moiety linked via an ether bond at the 3-position. This structure combines a morpholine ring (known for enhancing solubility and bioavailability) with a piperidine scaffold (common in central nervous system-targeting drugs) and a nitrile-functionalized pyridine ring (often associated with hydrogen-bonding interactions in receptor binding) .
Properties
IUPAC Name |
2-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c23-15-17-7-8-24-21(14-17)29-20-2-1-9-26(16-20)22(27)18-3-5-19(6-4-18)25-10-12-28-13-11-25/h3-8,14,20H,1-2,9-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBOLURSPLXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is often synthesized through a series of reactions starting from commercially available precursors. One common method involves the reduction of a pyridine derivative to form the piperidine ring.
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Attachment of the Morpholinobenzoyl Group: : The morpholine ring is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with a benzoyl chloride to form the morpholinobenzoyl group.
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Coupling with Isonicotinonitrile: : The final step involves the coupling of the morpholinobenzoyl-piperidine intermediate with isonicotinonitrile. This can be achieved through a nucleophilic aromatic substitution reaction, where the piperidine nitrogen attacks the isonicotinonitrile ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or strong bases (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It can be employed as a probe to study cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The exact mechanism of action of 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The morpholine and piperidine rings can enhance binding affinity and specificity, while the isonicotinonitrile moiety may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several GPCR/nonpeptide antagonists listed in . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differences: The target compound’s 4-morpholinobenzoyl group distinguishes it from LY303870’s piperidine-piperidine linkage and SR142801’s dichlorophenyl substituent. This may confer improved solubility over SR142801 but reduced CNS penetration compared to LY303870 .
Pharmacological Implications :
- Morpholine-containing compounds (e.g., L-742694) often exhibit enhanced solubility and oral bioavailability compared to halogenated analogs (e.g., SR142801) but may sacrifice binding affinity due to reduced hydrophobicity .
- Piperidine-3-yloxy linkages (as in the target compound) are less common than 1-position substitutions (e.g., LY303870), which could influence conformational flexibility and off-target effects .
Metabolic Stability :
- Nitrile groups (as in the target compound) are generally resistant to oxidative metabolism, contrasting with SR142801’s acetamide group, which may undergo hydrolysis .
Biological Activity
The compound 2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile is a notable member of the isonicotinonitrile family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a piperidine ring, a morpholinobenzoyl moiety, and an isonicotinonitrile group, which collectively contribute to its pharmacological properties.
Research indicates that This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to disease pathways, particularly those involved in fibrosis and cancer progression.
- Modulation of Receptor Activity : It interacts with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
| Activity Type | Description |
|---|---|
| Antifibrotic | Inhibits pathways leading to fibrosis in tissues such as the liver and lungs. |
| Antitumor | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Anti-inflammatory | Reduces inflammatory markers in various models of inflammation. |
Case Studies
Several studies have investigated the biological effects of this compound:
- Antifibrotic Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced collagen deposition in a mouse model of liver fibrosis, suggesting its potential for treating conditions like nonalcoholic steatohepatitis (NASH) .
- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters indicated that treatment with this compound resulted in a dose-dependent reduction in viability of several cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Properties : A recent study highlighted its ability to lower TNF-alpha levels in an induced inflammatory model, showcasing its potential utility in managing chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
